1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring attached to a prop-2-en-1-one moiety, with a methoxymethyl group at the third position of the pyrrolidine ring
Mechanism of Action
Target of Action
The compound “1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives can inhibit the activity of certain enzymes or modulate the function of receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
For example, indole derivatives can affect pathways related to inflammation, cancer, viral infections, and more .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level, such as inhibiting enzyme activity, modulating receptor function, and altering gene expression .
Biochemical Analysis
Biochemical Properties
The compound 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the structural and chemical properties of the compound
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
It is hypothesized that it may interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
It is possible that targeting signals or post-translational modifications may direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-(methoxymethyl)pyrrolidine with an appropriate acylating agent. One common method is the reaction of 3-(methoxymethyl)pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.
Scientific Research Applications
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)pyrrolidine
- 1-(Methoxymethyl)pyrrolidin-2-one
- 3-(Methoxymethyl)pyrrolidin-2-one
Uniqueness
1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific structure, which combines a pyrrolidine ring with a prop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[3-(methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-9(11)10-5-4-8(6-10)7-12-2/h3,8H,1,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCZPYBCXILBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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